GSK3739936 is a compound developed as an allosteric inhibitor of the HIV-1 integrase enzyme. This compound belongs to a class of drugs known as allosteric integrase inhibitors, which are designed to interfere with the replication process of the human immunodeficiency virus type 1 by promoting aberrant multimerization of the integrase enzyme. The significance of GSK3739936 lies in its potential to provide a novel therapeutic approach for treating HIV infections, especially in cases resistant to conventional therapies.
GSK3739936 was synthesized and optimized by researchers at GlaxoSmithKline, focusing on the development of pyridine-based compounds that target the HIV-1 integrase enzyme. The synthesis and profiling of this compound were documented in several studies, highlighting its efficacy against various viral strains and its mechanism of action.
GSK3739936 is classified as an antiviral agent, specifically targeting the HIV-1 integrase enzyme. It falls under the category of allosteric inhibitors, which act by binding to sites other than the active site of enzymes, thereby altering their activity.
The synthesis of GSK3739936 involved several key steps aimed at optimizing its structure for enhanced potency and selectivity against HIV-1 integrase. The synthetic route typically includes:
The synthesis process is characterized by careful monitoring of reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of GSK3739936.
GSK3739936 features a complex molecular structure characterized by a pyridine ring system that interacts with the integrase enzyme. The specific arrangement of atoms within this compound allows it to fit into a unique binding pocket formed at the interface of two integrase monomers.
GSK3739936 primarily undergoes interactions with the HIV-1 integrase enzyme through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions lead to:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of viral replication in the presence and absence of GSK3739936, allowing researchers to determine its inhibitory constant (IC50).
GSK3739936 functions by binding to an allosteric site on the HIV-1 integrase enzyme. This binding induces conformational changes that promote improper assembly of integrase monomers, leading to:
Research indicates that GSK3739936 exhibits potent antiviral activity against various strains of HIV-1, with effective concentrations measured in nanomolar ranges during in vitro studies.
GSK3739936 has significant potential applications in scientific research and therapeutic development:
Human Immunodeficiency Virus Type 1 integrase is a 288-amino-acid enzyme that performs the essential catalytic step of integrating reverse-transcribed viral DNA into the host genome. This process occurs within the preintegration complex and involves two key reactions: 3'-processing (removing dinucleotides from viral DNA ends) and strand transfer (covalently joining viral DNA to host chromatin). Successful integration establishes the permanent proviral reservoir that enables viral persistence. The clinical success of integrase strand transfer inhibitors (INSTIs)—such as dolutegravir and bictegravir—stems from their ability to bind the integrase active site and block strand transfer. However, increasing reports of INSTI resistance mutations (e.g., G140S/Q148H and R263K) compromise therapeutic efficacy and create demand for inhibitors with novel mechanisms. Resistance arises because INSTIs target the catalytically active integrase conformation, where mutations can diminish drug binding while retaining enzymatic function. This vulnerability underscores the need for inhibition strategies less prone to resistance development [4] [6].
Allosteric Human Immunodeficiency Virus Type 1 integrase inhibitors represent a mechanistically distinct class that targets the integrase dimer interface rather than the catalytic core. This site, which overlaps with the lens epithelium-derived growth factor binding pocket, enables an inhibition strategy fundamentally different from INSTIs. When ALLINIs bind this pocket, they induce aberrant integrase multimerization by promoting interactions between the catalytic core domain of one monomer and the C-terminal domain of another. This uncontrolled polymerization disrupts two critical replication phases:
Table 1: Comparative Mechanism of Integrase Inhibitor Classes
Feature | INSTIs (Catalytic Inhibitors) | ALLINIs (Allosteric Inhibitors) |
---|---|---|
Target Site | Catalytic active site (DDE motif) | Dimer interface (lens epithelium-derived growth factor pocket) |
Primary Inhibition | Block strand transfer reaction | Induce aberrant multimerization |
Resistance Vulnerability | High (active-site mutations) | Lower (targets conserved structural interface) |
Effect on Virions | No structural defect | Generates non-infectious particles |
The discovery of allosteric integrase inhibitors originated from fragment-based screens identifying compounds that bind the lens epithelium-derived growth factor pocket. Early leads (e.g., BI-D and CX05045) validated the mechanism but exhibited limited potency against polymorphic integrase variants. GSK3739936 (also designated BMS-986180) emerged from systematic optimization of pyridine-based scaffolds designed to maintain efficacy against common integrase polymorphisms at residues 124 and 125. These polymorphisms (e.g., T124/A125, T124/N125) naturally occur in up to 30% of circulating strains and reduce ALLINI binding affinity. GSK3739936 was engineered to minimize steric clashes with polymorphic residues while maximizing interactions with conserved regions (e.g., W131, E170). Preclinical profiling confirmed its broad-spectrum activity, achieving half-maximal effective concentration values of 1.7 nM against major polymorphic variants. This positioned it as a preclinical candidate capable of overcoming a key limitation of earlier allosteric Human Immunodeficiency Virus Type 1 integrase inhibitors [2] [5] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5